molecular formula C8H15NO2 B13524677 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid CAS No. 6331-07-3

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid

Cat. No.: B13524677
CAS No.: 6331-07-3
M. Wt: 157.21 g/mol
InChI Key: RMKJBBVOFCLYBL-WDSKDSINSA-N
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Description

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is a compound with the molecular formula C8H15NO2. It is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives .

Scientific Research Applications

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,3S)-3-(2-aminothiazol-4-yl)-2,2-dimethylcyclobutyl]acetic acid: Similar structure but with an additional thiazole ring.

    2-[(1S,3S)-3-(tert-butoxycarbonyl)amino]cyclobutyl]acetic acid: Contains a tert-butoxycarbonyl protecting group.

Uniqueness

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. Its structural rigidity and functional groups make it a versatile compound for various applications .

Properties

CAS No.

6331-07-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

RMKJBBVOFCLYBL-WDSKDSINSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)CC(=O)O)C

Canonical SMILES

CC1(C(CC1N)CC(=O)O)C

Origin of Product

United States

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